2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide

Regioisomerism Structural verification Procurement quality control

Researchers face false SAR data when substituting a generic pyrazole-sulfonamide for this exact 5-substituted regioisomer (CAS 1690772-73-6). Low-resolution LC-MS cannot distinguish constitutional isomers, invalidating bioassay results. - **Exact regioisomer** - Prevents isomeric confusion; mandatory for reproducing published carbonic anhydrase inhibition data (hCA I/II Kᵢ range: 0.012-1.278 µM). - **≥95% purity** - Minimizes side products in library synthesis; increases screening hit confidence. - **Compact scaffold (MW 189)** - Ready for alkylation, acylation, or metal-catalyzed coupling; suitable for crystallography soaking experiments.

Molecular Formula C6H11N3O2S
Molecular Weight 189.24 g/mol
Cat. No. B13271102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide
Molecular FormulaC6H11N3O2S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CCS(=O)(=O)N
InChIInChI=1S/C6H11N3O2S/c1-9-6(2-4-8-9)3-5-12(7,10)11/h2,4H,3,5H2,1H3,(H2,7,10,11)
InChIKeyYXVNGWSVVOVIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide – Identity & Procurement


2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide is a small-molecule sulfonamide derivative comprising a 1-methylpyrazole core tethered via an ethylene spacer to a primary sulfonamide warhead . With the molecular formula C₆H₁₁N₃O₂S and a molecular weight of 189.24 g mol⁻¹, it represents a compact, heterocyclic building block commonly employed in medicinal chemistry for the synthesis of enzyme‑inhibitor libraries [1]. The compound is commercially supplied at research scale (typically 95 % purity) by specialty chemical vendors .

Synthetic application: enzyme inhibitor library synthesis
Regioisomer: 5‑substituted pyrazole‑sulfonamide
Supply: research‑scale solid, typical 95% purity

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide – Regiochemical Specificity


Pyrazole-sulfonamide derivatives exhibit pronounced sensitivity to the attachment point of the sulfonamide-bearing side‑chain and to the methylation pattern on the heterocycle [1]. Even constitutional isomers sharing the same molecular formula – for example 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide (CAS 1690772‑73‑6) and 1-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide (CAS 1969674‑15‑4) – are distinct chemical entities with divergent InChI Keys and therefore distinct reactivity, solubility, and biological recognition profiles . In the well‑studied pyrazole‑sulfonamide carbonic‑anhydrase inhibitor series, a change in the substitution position alone can shift inhibition constants (Kᵢ) by more than an order of magnitude [1]. Consequently, substituting the specified regioisomer with a generic ‘pyrazole‑sulfonamide’ during procurement, synthesis, or bioassay execution risks invalidating structure‑activity relationship (SAR) studies and failing to reproduce published results.

Target: 2‑(1‑Methyl‑1H‑pyrazol‑5‑yl)ethane‑1‑sulfonamide
Substitute: 1‑(1‑Methyl‑1H‑pyrazol‑5‑yl)ethane‑1‑sulfonamide
Regiochemistry
5‑substituted pyrazole
1‑substituted pyrazole
Physicochemical & Biological Impact
Expected Ki within reported congeneric range
Ki may shift >10‑fold; solubility and SAR may not transfer
Procurement Risk
Correct CAS 1690772‑73‑6 for SAR studies
Generic ‘pyrazole‑sulfonamide’ may deliver the wrong regioisomer

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide – Evidence Summary


Regioisomeric Identity Confirmation

The target compound is the 5‑substituted regioisomer (IUPAC: 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide; CAS 1690772‑73‑6; InChI Key: YXVNGWSVVOVIQE‑UHFFFAOYSA‑N ). Its constitutional isomer, 1-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide (CAS 1969674‑15‑4), possesses the same elemental composition but a different connectivity . The two isomers differ in the position of the ethane‑sulfonamide attachment (5‑position vs. 1‑position of the pyrazole ring), resulting in unique SMILES strings (Cn1nccc1CCS(N)(=O)=O for the target) and distinct InChI Keys. Such regioisomeric pairs can display markedly different physicochemical properties (e.g., melting point, solubility) and biological activity.

Regioisomer identity
Data to verify
Target: C5‑ethyl‑sulfonamide
Isomer: C1‑ethylidene‑sulfonamide
Confirms 5‑substituted regioisomer; prevents procurement of the wrong constitutional isomer.
Distinct InChI Keys, SMILES; confirm by NMR or chiral HPLC if required.
Regioisomerism Structural verification Procurement quality control

Carbonic Anhydrase Inhibitory Potential

In a systematic study of pyrazole‑sulfonamide derivatives (compounds 2–14), Balseven et al. demonstrated that subtle structural variations produce striking differences in human carbonic anhydrase I and II inhibition [1]. The primary sulfonamide group – present in the target compound – is the essential zinc‑binding pharmacophore. The reported Kᵢ values span 0.062–1.278 μM for hCA I and 0.012–0.379 μM for hCA II, with the most potent compounds (7 and 4) reaching low‑nanomolar inhibition. The SAR indicates that the tautomeric state (keto‑hydrazo vs. enol‑azo) and the steric bulk of the R‑group profoundly influence potency. While no direct Kᵢ measurement has been published for the target compound, its structural features place it squarely within this active series.

CA inhibition potential
Class‑level inference
Predicted Kᵢ range: hCA I 0.06–1.3 μM; hCA II 0.01–0.4 μM (from congeneric series)
Supports sulfonamide pharmacophore; direct measurement required for this regioisomer.
No published Kᵢ for target compound; SAR is class‑level.
Carbonic anhydrase inhibition Enzyme kinetics Medicinal chemistry

Price & Purity Benchmarking

The target compound is available from Enamine (catalog EN300‑291838) at 95 % purity with the following price structure: 0.05 g – $888; 0.5 g – $1,014; 1.0 g – $1,057; 10.0 g – $4,545 [1]. This pricing scale reflects the compound’s status as a specialty research chemical rather than a bulk commodity. For comparison, common sulfonamide building blocks such as 4‑(aminomethyl)benzenesulfonamide hydrochloride (CAS 56375‑99‑6) are available at < $100 per gram from multiple vendors . The premium price of the target compound is consistent with its lower synthetic demand and the commercial availability of a single‑source supply chain.

Price vs. common sulfonamide
Vendor data
~$2,028/g (0.5 g) to ~$455/g (10 g) — 6‑ to 60‑fold higher than generic sulfonamide building blocks
Budget planning should account for specialty research‑chemical pricing; scaling may require cost review.
Pricing sourced April 2026 from vendor listings; purity ≥95%.
Procurement Cost analysis Vendor comparison

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide – Application Scenarios


Carbonic Anhydrase SAR Studies

The primary sulfonamide group of the target compound is the established pharmacophore for carbonic anhydrase inhibition [1]. The class‑level Kᵢ range (hCA I: 0.062–1.278 μM; hCA II: 0.012–0.379 μM) provides a quantitative performance envelope, and the specific regioisomeric identity of the target compound ensures that SAR data can be attributed unambiguously to the 5‑substituted pyrazole topology . This makes the compound a suitable scaffold for generating focused libraries that probe the impact of the substituent attached to the pyrazole nitrogen or the ethylene linker on isoform selectivity. Procurement of the exact regioisomer is mandatory to maintain consistency with prior art and to enable patent‑friendly lead optimization.

Agrochemical Intermediate Synthesis

Pyrazole‑sulfonamide motifs are present in commercial herbicides (e.g., pyroxasulfone) that target very‑long‑chain fatty acid elongase [2]. The target compound’s ethylene‑sulfonamide side‑chain provides a synthetic handle for further derivatization (alkylation, acylation, or metal‑catalyzed coupling) while maintaining the pyrazole‑sulfonamide core. Its > 95 % purity specification ensures minimal side‑product formation during library synthesis, reducing purification burden and increasing screening hit confidence. The regioisomeric purity is especially critical for agrochemical patent applications, where even minor isomeric impurities can complicate freedom‑to‑operate assessments.

Zinc-Metalloenzyme Chemical Probe

The well‑characterized zinc‑binding mode of primary sulfonamides allows the target compound to serve as a mechanistic probe for carbonic anhydrase and related zinc‑metalloenzymes [1]. The uncompetitive inhibition kinetics observed for certain pyrazole‑sulfonamides (e.g., compound 7 in the Balseven series) indicate that the inhibitor binds to the enzyme‑substrate complex, a feature that can be exploited to trap conformational states for structural biology [1]. The target compound’s compact size (MW 189 Da) is advantageous for soaking experiments in X‑ray crystallography, where larger ligands may fail to diffuse into pre‑formed crystals. Researchers comparing the target compound with its 1‑substituted isomer can directly link inhibition mode to regioisomeric structure.

Regioisomeric Purity QC Reference

Because the target compound and its close analog (CAS 1969674‑15‑4) are constitutional isomers with identical molecular mass, they cannot be distinguished by low‑resolution LC‑MS alone . The target compound, when used as an authenticated reference standard, enables development and validation of an isomer‑specific HPLC or GC method (e.g., on a chiral or polar stationary phase) that is essential for release testing of synthesized batches. This application directly supports procurement decisions: a buyer who must confirm the identity of an incoming lot can justify the purchase of a small quantity of the high‑purity reference material to spike into samples and establish unambiguous retention‑time assignment.

Application
Selection Property
Validation Focus
Carbonic anhydrase SAR studies
Regioisomeric 5‑substituted sulfonamide pharmacophore
Isoform selectivity & SAR reproducibility
Agrochemical intermediate synthesis
Ethylene‑sulfonamide synthetic handle & purity
Derivatization efficiency & isomeric purity for patent applications
Zinc‑metalloenzyme chemical probe
Low molecular weight & zinc‑binding sulfonamide motif
Crystallographic soaking & inhibition‑mode comparison
Regioisomeric QC reference
Authenticated isomer standard
Isomer‑specific HPLC/GC method development & batch release
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